![molecular formula C9H6F3NS B14133990 1H-Indole, 3-[(trifluoromethyl)thio]- CAS No. 62665-49-0](/img/structure/B14133990.png)
1H-Indole, 3-[(trifluoromethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Trifluoromethyl)thio]-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development . The addition of a trifluoromethylthio group to the indole structure enhances its chemical and biological properties, making it an interesting target for synthetic and medicinal chemists .
準備方法
Synthetic Routes and Reaction Conditions
3-[(Trifluoromethyl)thio]-1H-indole can be synthesized via a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-[(Trifluoromethyl)thio]-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole nucleus is highly reactive towards electrophilic substitution due to the delocalization of π-electrons.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid .
科学的研究の応用
3-[(Trifluoromethyl)thio]-1H-indole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-[(Trifluoromethyl)thio]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Trifluoromethyl sulfone: Used for trifluoromethylations of electrophiles.
Trifluoromethyl sulfoxide: Another compound used for trifluoromethylations.
Uniqueness
3-[(Trifluoromethyl)thio]-1H-indole is unique due to the presence of both the indole nucleus and the trifluoromethylthio group, which confer distinct chemical and biological properties.
特性
CAS番号 |
62665-49-0 |
|---|---|
分子式 |
C9H6F3NS |
分子量 |
217.21 g/mol |
IUPAC名 |
3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-5-13-7-4-2-1-3-6(7)8/h1-5,13H |
InChIキー |
VPEMXTXUUMXJNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
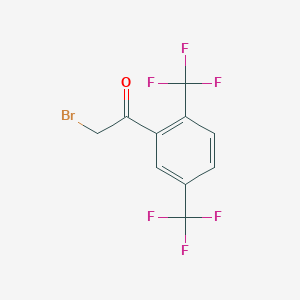
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
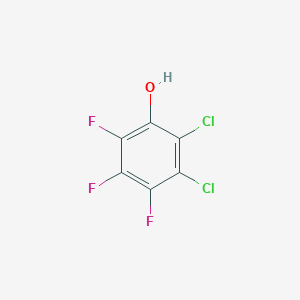
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

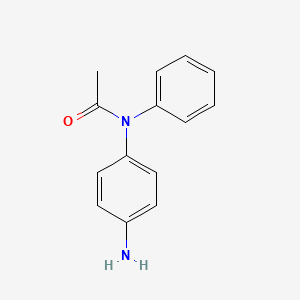
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
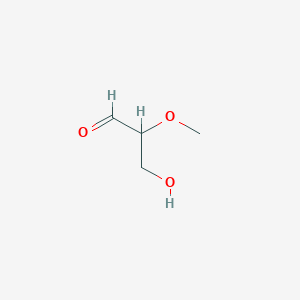
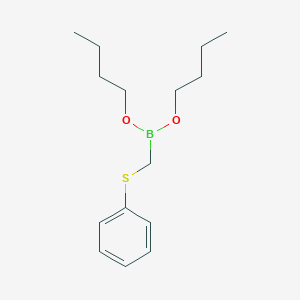

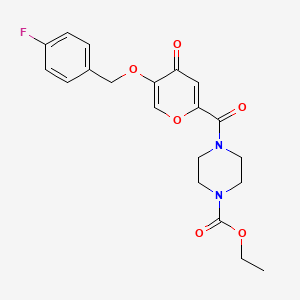
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
